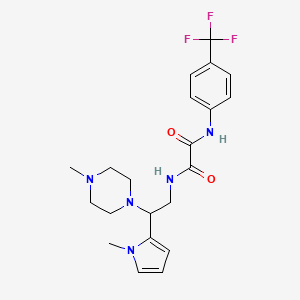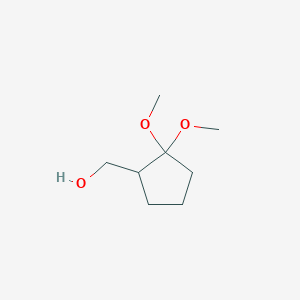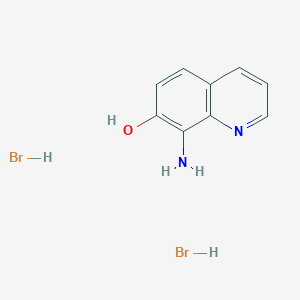
N-cyclopentyl-4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C28H26N4O5 and its molecular weight is 498.539. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Inhibition of Dihydrofolate Reductase and Potential Antitumor Agents
Research led by Gangjee et al. (2008) focused on the synthesis and evaluation of N9-substituted 2,4-diaminoquinazolines as inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase (DHFR). The study found that specific N9 substitutions significantly increased the potency of these compounds against both DHFRs, indicating their potential as antitumor agents. The research highlights the importance of structural modifications in enhancing the inhibitory activity of quinazoline derivatives (Gangjee et al., 2008).
Synthesis and Biological Evaluation of Novel Compounds
The study by Tromp et al. (2005) explored the synthesis and biological evaluation of C8-alkylamine-substituted purines, revealing that certain substitutions at the C(8)-position of N(6)-cyclopentyladenosine (CPA) led to an increase in affinity for the nucleoside transport protein ENT1. This research underscores the potential of structural analogs of "N-cyclopentyl-4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide" in modulating protein functions, which could be relevant for developing therapeutic agents (Tromp et al., 2005).
Anticonvulsant Development
Walker et al. (2010) documented the development of an efficient manufacturing route for a novel anticonvulsant, SB-406725A, highlighting the synthesis process from dichlorination of isoquinoline to the final product. This research demonstrates the chemical synthesis pathways that can be employed to create compounds with specific therapeutic applications, potentially including derivatives of "this compound" (Walker et al., 2010).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-cyclopentyl-4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide involves the condensation of 3-nitrobenzaldehyde with cyclopentanone to form 3-nitrocyclopentenone, which is then reacted with anthranilic acid to form 1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazoline. This intermediate is then reacted with benzoyl chloride to form N-benzoyl-1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazoline, which is then reacted with cyclopentylamine to form N-cyclopentyl-4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide.", "Starting Materials": [ "Cyclopentanone", "3-nitrobenzaldehyde", "Anthranilic acid", "Benzoyl chloride", "Cyclopentylamine" ], "Reaction": [ "Condensation of 3-nitrobenzaldehyde with cyclopentanone to form 3-nitrocyclopentenone", "Reaction of 3-nitrocyclopentenone with anthranilic acid to form 1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazoline", "Reaction of 1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazoline with benzoyl chloride to form N-benzoyl-1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazoline", "Reaction of N-benzoyl-1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazoline with cyclopentylamine to form N-cyclopentyl-4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide" ] } | |
CAS番号 |
866016-14-0 |
分子式 |
C28H26N4O5 |
分子量 |
498.539 |
IUPAC名 |
N-cyclopentyl-4-[[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]benzamide |
InChI |
InChI=1S/C28H26N4O5/c33-26(29-22-7-1-2-8-22)21-14-12-19(13-15-21)17-31-27(34)24-10-3-4-11-25(24)30(28(31)35)18-20-6-5-9-23(16-20)32(36)37/h3-6,9-16,22H,1-2,7-8,17-18H2,(H,29,33) |
InChIキー |
TVWNRXHUPRVBRJ-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)[N+](=O)[O-] |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-methyl-2-[(4-phenylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2662099.png)

![8-((2-ethylphenyl)thio)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2662104.png)

![1-(3-chlorophenyl)-4-(4-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2662111.png)

![2-chloro-4-{5-methyl-1H,2H,3H,4H,5H-[1,4]diazepino[2,3-b]quinoxaline-1-carbonyl}pyridine](/img/structure/B2662113.png)

![4-butoxy-N-[4-[4-[(4-butoxybenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide](/img/structure/B2662118.png)


![3-butyl-2-thioxo-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2662121.png)
